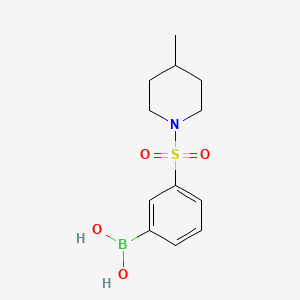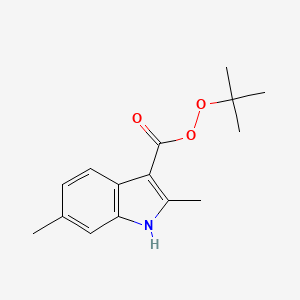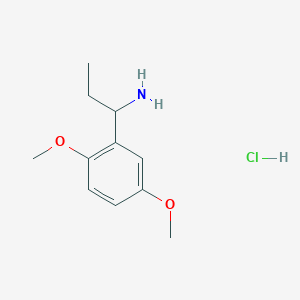
1-(2,5-Dimethoxyphenyl)propan-1-amine hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Analytical Techniques and Substance Identification
1-(2,5-Dimethoxyphenyl)propan-1-amine hydrochloride has been identified and characterized using various analytical techniques. Power et al. (2015) discussed the identification of related substances, emphasizing the use of nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry for accurate characterization (Power et al., 2015).
Crystal Structure Analysis
The compound's crystal structure has been extensively studied. Nitek et al. (2020) reported the crystal structures of related 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, highlighting the importance of X-ray diffraction analysis in determining molecular conformations and interactions in the solid state (Nitek et al., 2020).
Chiral Auxiliary in Organic Synthesis
Kohara et al. (1999) explored the use of 1-(2,5-dimethoxyphenyl)ethylamine as an effective chiral auxiliary for the diastereoselective alkylation of aldimines. This research highlights the utility of such compounds in organic synthesis, particularly in enhancing stereoselectivity (Kohara et al., 1999).
Development of Novel Chiral Catalysts
The development of novel chiral catalysts using derivatives of 1-(2,5-dimethoxyphenyl)propan-1-amine has been researched. Yap et al. (2014) synthesized a novel amine ligand for use in asymmetric hydrophosphination reactions, demonstrating the compound's potential in catalysis and stereoselective synthesis (Yap et al., 2014).
Biocatalytic Production
Erdmann et al. (2019) developed a biocatalytic method for producing stereoisomers of methoxamine, starting from compounds related to 1-(2,5-dimethoxyphenyl)propan-1-amine. This showcases the role of such compounds in biocatalysis and pharmaceutical synthesis (Erdmann et al., 2019).
Propriétés
IUPAC Name |
1-(2,5-dimethoxyphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-4-10(12)9-7-8(13-2)5-6-11(9)14-3;/h5-7,10H,4,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMMGSIWUCCNJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)OC)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxyphenyl)propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



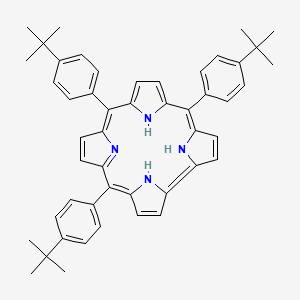
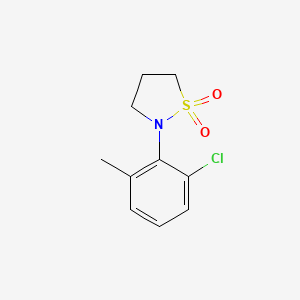

![7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde](/img/structure/B1457879.png)
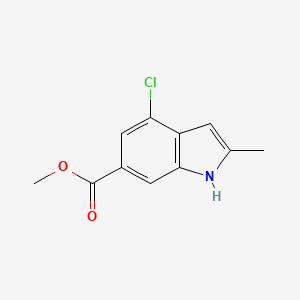

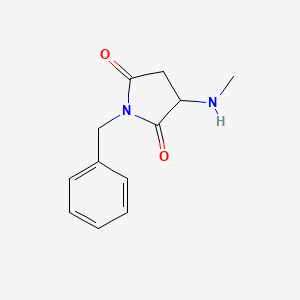



![4-Chloro-6-methyl-thieno[2,3-b]pyridine](/img/structure/B1457890.png)
